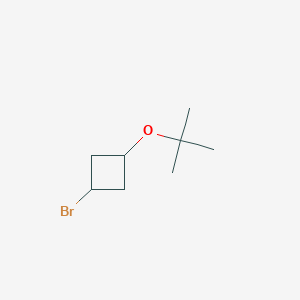

1-Bromo-3-(tert-butoxy)cyclobutane

Description

Significance of Strained Ring Systems in Contemporary Organic Chemistry

Strained ring systems, particularly those containing three- or four-membered rings, hold a unique and significant position in modern organic chemistry. numberanalytics.comnumberanalytics.com The inherent ring strain, a consequence of deviations from ideal bond angles and torsional strain, imbues these molecules with increased potential energy and reactivity compared to their acyclic or larger-ring counterparts. numberanalytics.comwikipedia.org This heightened reactivity makes them valuable intermediates in organic synthesis, as the release of ring strain can be a powerful driving force for a variety of chemical transformations. wikipedia.orgpharmacy180.com Chemists have harnessed this property to develop novel synthetic methodologies and to construct complex molecular architectures that would be challenging to access through other means. numberanalytics.comnih.gov The study of strained rings has a rich history, with pioneers like Adolf von Baeyer providing the initial theoretical framework to understand their behavior. numberanalytics.comontosight.ai

General Overview of Functionalized Cyclobutane (B1203170) Derivatives

Cyclobutane derivatives, a key class of strained carbocyclic molecules, have emerged as versatile building blocks in organic synthesis. nih.gov Their structures can be strategically modified to undergo selective ring-opening, ring-expansion, or ring-contraction reactions, providing access to a diverse array of acyclic and other cyclic compounds. nih.gov The functionalization of cyclobutanes can be achieved through various synthetic methods, including [2+2] cycloadditions, which are a cornerstone for constructing the four-membered ring. nih.gov The introduction of various functional groups onto the cyclobutane core allows for a wide range of subsequent chemical manipulations, making these derivatives highly valuable in the synthesis of natural products and other complex organic molecules. rsc.org

Specific Context: Halogenated and Ether-Substituted Cyclobutanes

Among the vast array of functionalized cyclobutanes, those bearing both a halogen atom and an ether linkage represent a particularly interesting subclass. The halogen, typically bromine or chlorine, serves as a good leaving group in nucleophilic substitution reactions and can also participate in various coupling reactions. The ether group, on the other hand, can influence the molecule's solubility, polarity, and conformational preferences. This dual functionalization provides a versatile handle for synthetic chemists to introduce further complexity and to tailor the properties of the molecule for specific applications. For instance, halogenated cyclobutanes have been utilized as anesthetics. google.com

Current Research Landscape Pertaining to 1-Bromo-3-(tert-butoxy)cyclobutane

This compound is a specific example of a halogenated and ether-substituted cyclobutane that has garnered attention in the scientific community. Its unique structural features, including the presence of a bromine atom and a bulky tert-butoxy (B1229062) group on a strained cyclobutane ring, make it a valuable intermediate in organic synthesis. smolecule.com Current research is focused on exploring its reactivity in various chemical transformations and its potential as a building block for the synthesis of more complex molecules, including those with potential applications in medicinal chemistry and materials science. smolecule.com The stereochemistry of the substituents on the cyclobutane ring can also play a crucial role in its reactivity and applications. brainly.com

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-3-[(2-methylpropan-2-yl)oxy]cyclobutane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15BrO/c1-8(2,3)10-7-4-6(9)5-7/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPSLXTOCYSMBTR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1CC(C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reaction Mechanisms and Reactivity Profiles of 1 Bromo 3 Tert Butoxy Cyclobutane

Nucleophilic Substitution Reactions of Brominated Cyclobutanes

Nucleophilic substitution is a fundamental reaction class for alkyl halides. In brominated cyclobutanes, the reaction pathway is heavily influenced by the rigid, strained structure of the ring. The two primary mechanisms, SN1 and SN2, are both viable but face distinct energetic hurdles imposed by the cyclobutane (B1203170) system.

SN1 Mechanisms and Carbocation Intermediate Formation in Cyclobutane Systems

The SN1 (Substitution Nucleophilic Unimolecular) mechanism proceeds through a two-step process, with the rate-determining first step being the spontaneous dissociation of the leaving group to form a carbocation intermediate. wikipedia.orgbyjus.com This is followed by a rapid attack of a nucleophile on the carbocation.

For a cyclobutane system, the formation of a cyclobutyl carbocation is energetically unfavorable. The ideal geometry for an sp²-hybridized carbocation is trigonal planar with bond angles of 120°. The cyclobutane ring, however, is constrained to approximately 90° bond angles, meaning the resulting carbocation cannot achieve planarity and suffers from significant angle strain. libretexts.orglibretexts.org This inherent instability makes the cyclobutyl carbocation a high-energy intermediate, generally disfavoring the SN1 pathway. wikipedia.org Factors that can stabilize the carbocation, such as substitution, are therefore critical. In the case of 1-bromo-3-(tert-butoxy)cyclobutane, the electron-donating nature of the distant tert-butoxy (B1229062) group has a minimal stabilizing effect on the carbocation at the C-1 position.

| Characteristic | Description |

| Rate-Determining Step | Unimolecular dissociation of the alkyl halide to form a carbocation. masterorganicchemistry.com |

| Intermediate | Carbocation. |

| Kinetics | First-order rate law: Rate = k[Substrate]. masterorganicchemistry.com |

| Stereochemistry | Leads to a mixture of retention and inversion (racemization) due to nucleophilic attack from either face of the planar carbocation. byjus.commasterorganicchemistry.com |

| Substrate Preference | Tertiary > Secondary >> Primary (due to carbocation stability). wikipedia.org |

SN2 Mechanisms: Stereochemical Inversion and Steric Effects in Four-Membered Rings

The SN2 (Substitution Nucleophilic Bimolecular) reaction occurs in a single, concerted step where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. organicchemistrytutor.compressbooks.pub A key feature of this mechanism is the required "backside attack," where the nucleophile approaches from the side opposite to the leaving group. chemistrysteps.comlibretexts.org This geometry leads to a predictable inversion of stereochemistry at the reaction center, often called a Walden inversion. pressbooks.pub

Influence of Cyclobutane Ring Strain on Substitution Pathways

Cyclobutane possesses considerable ring strain (approximately 26 kcal/mol), which is a combination of angle strain from distorted C-C-C bond angles (90° instead of the ideal 109.5°) and torsional strain from eclipsing hydrogen atoms. libretexts.orglibretexts.orgnih.gov This strain has a profound impact on the reactivity of the ring.

In substitution reactions, the transition state energies are altered by this inherent strain.

For SN1 reactions , the formation of an sp²-hybridized carbon introduces even more angle strain into the four-membered ring, raising the activation energy for carbocation formation. rsc.org

For SN2 reactions , the transition state involves a pentacoordinated carbon atom. The geometry of this transition state also experiences significant strain within the confines of the cyclobutane ring.

The release of strain can be a driving force for reactions involving cyclobutanes, particularly in ring-opening reactions. chemistryviews.orgresearchgate.net However, in substitution reactions that preserve the ring structure, the strain primarily acts as an energetic barrier, influencing the competition between SN1 and SN2 pathways.

Elimination Reactions (E1 and E2) in Substituted Cyclobutanes

Elimination reactions are common pathways for alkyl halides, competing with substitution reactions to form alkenes. In substituted cyclobutanes, the stereochemical requirements of the elimination mechanism are particularly important due to the ring's conformational constraints.

Regioselectivity and Stereoselectivity in Cyclobutane Elimination Products

Regioselectivity refers to the preferential formation of one constitutional isomer over another (e.g., Zaitsev vs. Hofmann products), while stereoselectivity refers to the preferential formation of one stereoisomer over another (e.g., E/Z isomers). quora.comyoutube.com

For this compound, the beta-hydrogens (hydrogens on carbons adjacent to the carbon bearing the bromine) are chemically equivalent due to molecular symmetry. Therefore, elimination leads to a single constitutional product, 3-(tert-butoxy)cyclobutene, making traditional regioselectivity a non-issue.

However, the stereoselectivity of the reaction is critical, especially for the E2 mechanism. The E2 (Elimination Bimolecular) reaction requires a specific spatial arrangement known as an anti-periplanar geometry, where the hydrogen to be removed and the leaving group are in the same plane and oriented at a 180° dihedral angle to each other. masterorganicchemistry.comlibretexts.org In a puckered cyclobutane ring, achieving this geometry can be difficult and depends on the specific conformation and whether the substituents are in pseudo-axial or pseudo-equatorial positions. stackexchange.com This strict requirement dictates whether an E2 reaction can occur and influences the reaction rate. libretexts.org

Role of Bulky Bases (e.g., potassium tert-butoxide) in Promoting Hofmann Elimination

Strong, sterically hindered bases are often used to favor elimination over substitution. Potassium tert-butoxide (t-BuOK) is a classic example of a bulky base. orgosolver.com Its large size makes it a poor nucleophile, as it is sterically hindered from attacking an electrophilic carbon. masterorganicchemistry.com However, it remains a strong base capable of abstracting a proton.

This characteristic is exploited to promote the E2 pathway at the expense of the competing SN2 reaction. While bulky bases are famously used to favor the Hofmann product (the less-substituted alkene) in systems where regioselectivity is a factor, their primary role in a system like this compound is simply to ensure that elimination occurs efficiently. masterorganicchemistry.comquora.com The use of a strong, non-nucleophilic base like potassium tert-butoxide is a standard strategy to synthesize alkenes from alkyl halides via the E2 mechanism. orgosolver.com

| Reaction Type | Base/Nucleophile | Primary Mechanism | Key Factor |

| Substitution | Good nucleophile, weak base (e.g., I⁻, CN⁻) | SN2 | Nucleophilicity of the reagent. |

| Elimination | Strong, bulky base (e.g., t-BuOK) | E2 | Steric hindrance of the base favors proton abstraction over nucleophilic attack. orgosolver.comquora.com |

Mechanistic Competition Between Substitution and Elimination Pathways

The reaction of this compound can proceed through substitution (S_N1, S_N2) or elimination (E1, E2) pathways. The outcome of this competition is dictated by several factors, including the nature of the substrate, the strength and concentration of the base/nucleophile, and the reaction conditions. masterorganicchemistry.commasterorganicchemistry.com

The substrate, this compound, is a secondary alkyl halide. Secondary alkyl halides are at a crossroads of reactivity, capable of undergoing any of the four mechanistic pathways. masterorganicchemistry.com The bulky tert-butoxy group exerts a significant steric hindrance around the cyclobutane ring, which can influence the reaction course.

Factors Influencing the Reaction Pathway:

| Factor | Favors S_N2 | Favors S_N1 | Favors E2 | Favors E1 |

| Substrate | Primary > Secondary | Tertiary > Secondary | Tertiary > Secondary > Primary | Tertiary > Secondary |

| Nucleophile/Base | Strong, non-bulky nucleophile | Weak nucleophile/base | Strong, bulky base | Weak base |

| Solvent | Polar aprotic | Polar protic | --- | Polar protic |

| Temperature | Lower temperatures | Lower temperatures | Higher temperatures | Higher temperatures |

This table provides a general overview of factors influencing substitution and elimination reactions. masterorganicchemistry.comyoutube.com

With a strong, non-bulky nucleophile, the S_N2 pathway may be favored, leading to a substitution product with inversion of stereochemistry. However, the steric bulk of the tert-butoxy group can hinder the backside attack required for an S_N2 reaction. youtube.com

The use of a strong, sterically hindered base, such as potassium tert-butoxide, will strongly favor the E2 elimination pathway, leading to the formation of tert-butoxycyclobutene. masterorganicchemistry.comyoutube.com The bulky base will preferentially abstract a proton from a beta-carbon, leading to the formation of a double bond.

In the presence of a weak nucleophile and a polar protic solvent, the reaction may proceed through a carbocation intermediate, leading to a mixture of S_N1 and E1 products. libretexts.orgyoutube.com The stability of the secondary cyclobutyl carbocation is a key factor in this pathway. The electron-donating nature of the tert-butoxy group can have a stabilizing effect on the carbocation, although the inherent ring strain of the cyclobutane system also plays a role.

Radical Reactions and Mechanistic Investigations

The bromine atom in this compound can be homolytically cleaved to generate a cyclobutyl radical, opening up pathways for various radical transformations.

Oxidative and Reductive Radical Transformations of Brominated Cyclobutanes

Brominated cyclobutanes can undergo both oxidative and reductive radical transformations. Reductive transformations often involve the use of a radical initiator, like AIBN, and a reducing agent, such as tributyltin hydride (Bu₃SnH). libretexts.org In these reactions, the bromine atom is replaced by a hydrogen atom.

Oxidative transformations can be initiated by photolysis or by using oxidizing agents. These reactions can lead to the formation of various oxygenated products. For instance, in the presence of oxygen, the cyclobutyl radical can form a peroxy radical, which can then undergo further reactions. osti.gov

Influence of the tert-Butoxy Group on Radical Stability and Reactivity

The tert-butoxy group can influence the stability and reactivity of the cyclobutyl radical intermediate. The bulky nature of the tert-butoxy group can sterically shield the radical center, influencing the regioselectivity of subsequent reactions. rsc.orgchemrxiv.org

Electronically, the oxygen atom of the tert-butoxy group has lone pairs of electrons that can potentially interact with the radical center through space, a phenomenon that could influence the radical's stability. nih.gov While the primary effect of alkyl groups is generally considered to be steric, hyperconjugative effects from the C-H bonds of the tert-butyl group might also play a minor role in stabilizing the radical. nih.gov The cytotoxic activity of some tert-butyl-substituted phenols has been linked to the formation of phenoxyl radicals, highlighting the potential for the tert-butoxy group to participate in radical processes. nih.gov

Rearrangement Reactions Involving Cyclobutane Intermediates

The strained four-membered ring of cyclobutane derivatives makes them susceptible to various rearrangement reactions, often driven by the release of ring strain.

Bicyclo[1.1.0]butane Formation and Strain-Release Ring Opening Reactions

1,3-Dihalocyclobutanes can serve as precursors for the formation of highly strained bicyclo[1.1.0]butanes through intramolecular cyclization, often promoted by reducing agents like metals. researchgate.netwikipedia.org While this compound is not a dihalide, under certain conditions that might generate a 1,3-dianionic or related intermediate, the formation of a bicyclo[1.1.0]butane derivative could be envisioned.

Bicyclo[1.1.0]butanes are characterized by a high degree of strain energy (around 64-66 kcal/mol) and a reactive central bond with significant p-character. rsc.orgrsc.org This makes them valuable synthetic intermediates that can undergo a variety of strain-release ring-opening reactions, leading to the formation of functionalized cyclobutanes and other cyclic systems. rsc.orgresearchgate.netresearchgate.net These reactions can be initiated by electrophiles, nucleophiles, radicals, and even light, providing access to a diverse range of molecular architectures. rsc.orgrsc.orgresearchgate.net

Other Pericyclic and Sigmatropic Rearrangements in Cyclobutane Derivatives

Cyclobutane derivatives can participate in various pericyclic reactions, which are concerted reactions that proceed through a cyclic transition state. ethz.ch These include cycloadditions, electrocyclic reactions, and sigmatropic rearrangements. ethz.chorganicchemistrydata.org

Sigmatropic rearrangements involve the migration of a sigma-bond across a pi-system. youtube.comorganicchemistrydata.orglibretexts.org While this compound itself does not possess the conjugated pi-system typically required for common sigmatropic rearrangements like the Cope or Claisen rearrangements, its elimination product, tert-butoxycyclobutene, could potentially undergo such reactions if appropriately substituted. For instance, a vinylcyclobutane derivative can undergo a researchgate.net-sigmatropic rearrangement.

Electrocyclic reactions involve the interconversion of a conjugated polyene and a cyclic compound. The ring opening of a cyclobutene (B1205218) derivative to a 1,3-butadiene (B125203) is a classic example of a 4π-electron electrocyclic reaction. wikipedia.org The presence of the tert-butoxy group could influence the equilibrium and stereochemistry of such a reaction.

Comparative Reactivity Studies with Analogous Halogenated Cyclobutanes (e.g., 1-Bromo-3-chlorocyclobutane)

The reactivity of this compound is significantly influenced by the interplay of its substituents and the inherent strain of the cyclobutane ring. A comparative analysis with analogous halogenated cyclobutanes, such as 1-bromo-3-chlorocyclobutane (B1620077), offers valuable insights into how different functional groups dictate reaction pathways and rates. The primary factors governing these differences are the nature of the leaving group, steric hindrance, and electronic effects.

In reactions involving nucleophilic substitution or elimination, the C-Br bond is the typical site of reaction for both this compound and 1-bromo-3-chlorocyclobutane. Bromine is a superior leaving group compared to chlorine due to its larger atomic radius and lower electronegativity, which makes the bromide ion a more stable, weaker base.

However, the most striking difference in reactivity arises from the steric bulk and electronic nature of the tert-butoxy group compared to the chloro group. The tert-butoxy group is significantly larger, exerting substantial steric hindrance that can impede the approach of nucleophiles. This steric crowding can influence the competition between substitution (S\textsubscript{N}2) and elimination (E2) pathways. For instance, the bulky tert-butoxy group can make the backside attack required for an S\textsubscript{N}2 reaction more difficult, potentially favoring an elimination reaction if a suitable base is present. brainly.comstackexchange.com

Conversely, in reactions where a carbocation intermediate might form (S\textsubscript{N}1/E1 pathways), the electron-donating nature of the tert-butoxy group (via resonance) could stabilize such an intermediate, although this effect is weighed against the inductive electron-withdrawing effect of the oxygen atom. The chloro group, in contrast, is primarily an inductively electron-withdrawing group.

A clear example of differential reactivity is observed in the Wurtz reaction, an intramolecular coupling using sodium metal. When 1-bromo-3-chlorocyclobutane is treated with two equivalents of sodium, a reaction occurs to form bicyclo[1.1.0]butane. youtube.comstackexchange.comdoubtnut.comtardigrade.in This outcome is a direct consequence of the difference in reactivity between the carbon-bromine and carbon-chlorine bonds. The C-Br bond, being weaker and having a better leaving group, reacts preferentially to form a radical or organosodium intermediate, which then displaces the chloride intramolecularly. doubtnut.comtardigrade.in

In a hypothetical analogous reaction with this compound, the tert-butoxy group is a very poor leaving group and would not be displaced. Instead, reactions would be limited to the C-Br bond, likely leading to intermolecular coupling or elimination depending on the specific reaction conditions.

The following tables summarize the key properties influencing the comparative reactivity and the expected outcomes in representative reactions.

Table 1: Comparison of Substituent Properties and Their Influence on Reactivity

| Property | This compound | 1-Bromo-3-chlorocyclobutane | Reactivity Implication |

| Primary Leaving Group | Bromide (Br⁻) | Bromide (Br⁻) | Bromine is a good leaving group in both compounds, making the C-Br bond the primary reaction site. stackexchange.comdoubtnut.com |

| Secondary Substituent | tert-Butoxy (-OC(CH₃)₃) | Chloro (-Cl) | The chloro substituent can also act as a leaving group, albeit a poorer one than bromide. The tert-butoxy group is not a viable leaving group. |

| Steric Hindrance | High, due to the bulky tert-butyl group. | Low | High steric hindrance can hinder S\textsubscript{N}2 reactions and favor elimination (E2) pathways. brainly.com |

| Electronic Effect | -O- is electron-withdrawing (inductive) but can be electron-donating (resonance). | -Cl is electron-withdrawing (inductive). | Electronic effects influence the stability of potential carbocation intermediates in S\textsubscript{N}1/E1 reactions. |

Table 2: Predicted Reactivity in Common Organic Reactions

| Reaction Type | Reagents | Predicted Major Product for this compound | Predicted Major Product for 1-Bromo-3-chlorocyclobutane | Rationale for Difference |

| Wurtz Reaction | 2 Na, ether | Intermolecular coupling products | Bicyclo[1.1.0]butane | Differential reactivity of C-Br and C-Cl bonds allows for intramolecular cyclization in the chloro-analog. youtube.comstackexchange.comtardigrade.in The tert-butoxy group is non-reactive under these conditions. |

| E2 Elimination | Strong, bulky base (e.g., t-BuOK) | 3-(tert-butoxy)cyclobutene | 3-chlorocyclobutene | Both compounds undergo elimination. The rate may be influenced by the steric bulk of the substituent affecting the accessibility of β-hydrogens. brainly.com |

| S\textsubscript{N}2 Substitution | Strong nucleophile (e.g., NaCN) | 3-(tert-butoxy)cyclobutanecarbonitrile | 3-chlorocyclobutanecarbonitrile | The reaction rate is expected to be slower for the tert-butoxy analog due to significant steric hindrance impeding the nucleophile's backside attack. brainly.comyoutube.com |

Stereochemical Aspects of 1 Bromo 3 Tert Butoxy Cyclobutane

Conformational Analysis of Substituted Cyclobutane (B1203170) Rings

Unlike the planar representation often used in 2D drawings, the cyclobutane ring is not flat. It adopts a puckered or "butterfly" conformation to alleviate the torsional strain that would arise from eclipsed hydrogen atoms in a planar structure. pearson.comacs.orgunizin.org This non-planar arrangement is a critical factor in the stereochemistry of its substituted derivatives.

Puckering and Dihedral Angles in Four-Membered Ring Systems

To minimize the high torsional strain of a planar form, cyclobutane buckles, with one carbon atom moving out of the plane of the other three. stackexchange.comlumenlearning.com This puckering reduces the eclipsing interactions between adjacent C-H bonds. pearson.com However, this comes at the cost of increased angle strain, with the internal C-C-C bond angles decreasing from a planar 90° to approximately 88°. pearson.comunizin.org Despite this, the energy gained by reducing torsional strain outweighs the increase in angle strain, making the puckered conformation more stable. saskoer.cayoutube.com

The degree of puckering can be described by the dihedral angle (the angle between the two "wings" of the butterfly), which is approximately 25-30 degrees. pearson.comyoutube.comlibretexts.org This puckered structure creates two distinct types of substituent positions: axial and equatorial-like, which are analogous to, but less defined than, those in cyclohexane (B81311). stackexchange.comyoutube.comuwosh.edu The ring undergoes a rapid "ring flip" at room temperature, where the puckered conformations interconvert, causing axial and equatorial positions to switch. stackexchange.comyoutube.com

Diastereomerism (Cis/Trans) and Enantiomerism in 1,3-Disubstituted Cyclobutanes

For a 1,3-disubstituted cyclobutane such as 1-Bromo-3-(tert-butoxy)cyclobutane, the substituents can be on the same side of the ring (cis) or on opposite sides (trans). youtube.comlibretexts.org These are diastereomers, which are stereoisomers that are not mirror images of each other.

Cis Isomer : In the most stable conformation of the cis isomer, both the bromo and the tert-butoxy (B1229062) groups can occupy the more favorable pseudo-equatorial positions. stackexchange.com This arrangement minimizes steric strain. The cis isomer of this compound possesses a plane of symmetry that bisects the molecule through the bromine and tert-butoxy substituted carbons. Due to this symmetry element, the cis isomer is achiral and will not have an enantiomer.

Trans Isomer : In the trans isomer, to maintain the opposite-side relationship, one substituent must be in a pseudo-equatorial position while the other is forced into a pseudo-axial position. stackexchange.com This results in greater steric strain compared to the cis isomer where both groups can be equatorial-like. The trans isomer of this compound lacks a plane of symmetry and is therefore chiral. It exists as a pair of non-superimposable mirror images, known as enantiomers.

Stereoelectronic Effects and Substituent Interactions

Stereoelectronic effects, which involve the influence of orbital overlap on molecular conformation and stability, along with classic steric interactions, play a crucial role in the conformational preferences of this compound.

Steric Hindrance Exerted by the Bulky tert-Butoxy Group

The tert-butoxy group, like the structurally similar tert-butyl group, is exceptionally bulky. libretexts.org This large size creates significant steric hindrance, which is the repulsive interaction that occurs when non-bonded atoms are forced into close proximity. To avoid these unfavorable interactions, the tert-butoxy group will strongly prefer to occupy the less sterically crowded pseudo-equatorial position on the puckered cyclobutane ring. Placing it in the pseudo-axial position would lead to significant transannular strain, a repulsive interaction with the substituent or hydrogen at the 3-position. stackexchange.com

Conformational Preferences and A-Values in Cyclobutane Analogues (e.g., axial vs. equatorial)

The energetic preference for a substituent to occupy an equatorial position over an axial one in cyclohexane is quantified by its A-value, which represents the change in Gibbs free energy for the axial-to-equatorial equilibrium. masterorganicchemistry.com A larger A-value signifies a stronger preference for the equatorial position due to greater steric strain in the axial position. libretexts.org For example, the tert-butyl group has a very large A-value in cyclohexane (around 5.0 kcal/mol), meaning the conformation where it is axial is highly disfavored. libretexts.orgmasterorganicchemistry.com

While a standardized table of A-values for cyclobutane is not commonly available, the same principles apply. The energy difference between placing a substituent in a pseudo-axial versus a pseudo-equatorial position dictates the conformational equilibrium.

| Substituent | Cyclohexane A-Value (kcal/mol) | Expected Preference in Cyclobutane |

| -Br | ~0.4-0.5 masterorganicchemistry.com | Moderate equatorial preference |

| -O-t-Bu | ~0.9 (for -OCH3) to >5.0 (for -t-Bu) | Very strong equatorial preference |

Impact of Stereochemistry on Reaction Pathways

The distinct stereochemistry of the cis and trans isomers of this compound has a profound impact on their chemical reactivity and the synthetic pathways used to create them. The stability difference between the diastereomers is a key factor; reactions will often favor pathways that lead to the thermodynamically more stable cis-diequatorial product. stackexchange.com

For example, in syntheses targeting 1,3-disubstituted cyclobutanes, controlling the stereochemical outcome is often a primary goal. Diastereoselective reduction reactions are designed to produce the cis isomer preferentially. acs.org The choice of reagents and reaction conditions can be tailored to favor the approach to the substrate that leads to the desired stereoisomer. acs.orgacs.org

Furthermore, the specific spatial arrangement of the bromo and tert-butoxy groups in each isomer influences their reactivity in subsequent transformations. In a substitution or elimination reaction, the orientation of the leaving group (bromide) relative to neighboring protons or incoming nucleophiles is critical. The accessibility of the reaction center and the orbital overlap required for the transition state will differ between the cis and trans isomers, potentially leading to different products or reaction rates. The use of 1,3-disubstituted cyclobutanes as conformationally restricted linkers in drug design underscores the importance of this stereochemical control, as the precise 3D orientation of the substituents is crucial for biological activity. acs.org

In-Depth Analysis of Remains Elusive

A thorough investigation into the stereochemical behavior of the chemical compound this compound in nucleophilic substitution and elimination reactions reveals a significant gap in the available scientific literature. While general principles of stereochemistry in cyclic systems are well-established, specific experimental or computational data directly pertaining to this particular substituted cyclobutane is not readily found in public-domain research.

The initial aim was to construct a detailed article focusing on the stereospecificity and stereoselectivity in nucleophilic substitution and elimination reactions of this compound, complete with case studies and data tables to illustrate stereochemical control. However, extensive searches of chemical databases and scholarly articles did not yield specific studies on this compound.

For analogous systems, such as substituted cyclohexanes, the stereochemical outcomes of these reactions are well-documented. For instance, in E2 elimination reactions of 1-bromo-4-tert-butylcyclohexane, the relative orientation of the bromine and the beta-hydrogens is a critical factor in determining the reaction rate and the resulting product distribution. libretexts.orgstackexchange.compearson.com The bulky tert-butyl group effectively locks the conformation of the cyclohexane ring, leading to distinct reactivity differences between cis and trans isomers. vaia.combrainly.combrainly.comchegg.com Specifically, the cis-isomer, which can more readily adopt a conformation with an axial bromine and an anti-periplanar axial hydrogen, generally undergoes E2 elimination more rapidly than the trans-isomer. libretexts.orgvaia.com

Similarly, nucleophilic substitution reactions, particularly the SN2 mechanism, are known to proceed with a specific stereochemical outcome, typically inversion of configuration at the reaction center. This has been demonstrated in various cyclic systems. youtube.com

Despite these well-understood principles, the specific application and experimental verification of these concepts for this compound are not described in the accessed literature. The puckered nature of the cyclobutane ring, combined with the presence of two bulky substituents—bromo and tert-butoxy—would undoubtedly lead to interesting and complex stereochemical behavior. However, without dedicated research on this molecule, any discussion would be purely speculative and based on analogies to other cyclic systems.

The lack of specific data precludes the creation of the detailed research findings and data tables as requested. Further experimental or computational studies are necessary to elucidate the specific stereochemical pathways for nucleophilic substitution and elimination reactions of this compound.

Conclusion

1-Bromo-3-(tert-butoxy)cyclobutane is a fascinating molecule that embodies the synthetic potential of strained ring systems. Its unique combination of a reactive halogen and a bulky ether group on a four-membered ring makes it a valuable tool for organic chemists. From its synthesis and detailed characterization to its diverse chemical reactivity and applications as a building block, this compound continues to be an area of active research. As our understanding of the chemistry of functionalized cyclobutanes deepens, we can expect to see even more innovative applications of this compound and related derivatives in the fields of organic synthesis, medicinal chemistry, and materials science.

Applications of 1 Bromo 3 Tert Butoxy Cyclobutane As a Synthetic Building Block

Precursor for the Construction of Complex Organic Molecules

The inherent ring strain and functionalization of 1-bromo-3-(tert-butoxy)cyclobutane make it an excellent starting material for synthesizing intricate organic molecules that would be challenging to produce through other methods.

The cyclobutane (B1203170) core of this compound is a key feature that can be exploited to construct highly strained polycyclic ring systems. Intramolecular reactions, in particular, can be employed to form bicyclic structures. For instance, in a reaction analogous to the Wurtz reaction, treatment of a 1,3-dihalocyclobutane with a reducing metal like sodium can lead to the formation of a bicyclo[1.1.0]butane derivative. stackexchange.comdoubtnut.comyoutube.com In the case of this compound, a similar intramolecular coupling could potentially be induced, leading to a tert-butoxy (B1229062) substituted bicyclo[1.1.0]butane.

Furthermore, the principles of photocatalytic intramolecular [2+2] cycloaddition offer another pathway to complex polycyclic systems. acs.orgacs.org While this methodology has been demonstrated with indole (B1671886) derivatives, the underlying concept of forming new rings by leveraging existing cyclic structures is applicable. This compound, after suitable modification, could serve as a substrate in such cycloaddition reactions, leading to novel and synthetically challenging polycyclic frameworks.

The creation of quaternary stereocenters—carbon atoms bonded to four distinct non-hydrogen substituents—is a significant challenge in synthetic organic chemistry. nih.govnih.gov this compound presents a potential route to such centers. The bulky tert-butoxy group can exert significant steric influence on reactions occurring at the bromine-bearing carbon.

Nucleophilic substitution reactions, where the bromide ion is displaced by a carbon-based nucleophile, can lead to the formation of a quaternary center, provided the nucleophile is appropriately substituted. The stereochemical outcome of such a reaction would be heavily influenced by the tert-butoxy group, potentially allowing for diastereoselective synthesis. The ability to construct these sterically congested centers is crucial in the synthesis of many biologically active molecules. nih.govnih.gov

Role in the Synthesis of Diverse Functionalized Organic Compounds

Beyond its use in creating complex ring systems, this compound is a versatile intermediate for introducing a variety of functional groups into a molecule.

The bromine atom in this compound is a versatile handle for a wide range of chemical transformations. It can be readily displaced by a variety of nucleophiles to introduce new functional groups. For example, it can undergo substitution reactions with:

Azides: to introduce an azido (B1232118) group, which can then be reduced to an amine or used in click chemistry.

Cyanides: to form a nitrile, which can be hydrolyzed to a carboxylic acid or reduced to an amine.

Alkoxides and Thiolates: to form ethers and thioethers, respectively.

Organometallic reagents: such as Grignard reagents or organocuprates, to form new carbon-carbon bonds.

In addition to the reactions at the bromine-bearing carbon, the tert-butoxy group can also be chemically manipulated. Under acidic conditions, the tert-butyl group can be cleaved to reveal a secondary alcohol. This alcohol can then be oxidized to a ketone or used in esterification or etherification reactions, further increasing the molecular diversity accessible from this building block.

The ability to undergo a variety of derivatization reactions makes this compound a valuable intermediate in multi-step synthetic sequences. A typical synthetic strategy might involve an initial reaction to replace the bromine atom, followed by modification of the tert-butoxy group, or vice versa.

For example, a synthetic route could begin with a Sonogashira coupling of this compound with a terminal alkyne to introduce an alkyne moiety. Subsequent deprotection of the tert-butoxy group would yield a cyclobutanol (B46151) derivative. This intermediate could then undergo further transformations, such as oxidation of the alcohol and hydration of the alkyne, to generate a highly functionalized cyclobutanone (B123998) derivative. The utility of functionalized cyclobutanes as key intermediates is well-established in the synthesis of bioactive compounds and novel materials. acs.orgnih.gov

Development of Novel Synthetic Reagents and Methodologies

The unique combination of a strained ring and specific functional groups in this compound makes it an interesting substrate for the development of new synthetic methods. The reactivity of the C-Br bond within the strained cyclobutane ring could be exploited in novel transition-metal-catalyzed cross-coupling reactions. For instance, exploring its reactivity with new catalyst systems could lead to more efficient ways of forming carbon-carbon or carbon-heteroatom bonds.

Furthermore, the potential for this molecule to undergo ring-opening reactions under specific conditions could be harnessed to develop new methodologies for the synthesis of linear, functionalized molecules that would be difficult to access otherwise. The development of new reagents and reactions is a continuous effort in organic chemistry, and small, functionalized molecules like this compound are ideal candidates for such exploratory research. nih.gov

Contributions to Catalyst Design and Mechanistic Probes

While direct applications of this compound in the final structure of catalysts are not extensively documented, its role as a synthetic intermediate is crucial for creating tailored ligands and molecular frameworks that are integral to modern catalyst systems. The compound's utility stems from the orthogonal reactivity of its functional groups—the bromine atom, which is susceptible to a variety of coupling and substitution reactions, and the tert-butoxy group, which can act as a bulky directing group or a protecting group that can be removed under specific conditions.

The synthesis of this compound itself can provide mechanistic insights. For instance, its preparation from 3-(tert-butoxy)cyclobutanol using N-bromosuccinimide (NBS) in the presence of an N-heterocyclic carbene (NHC) catalyst proceeds with notable efficiency. smolecule.com Mechanistic studies of this reaction suggest that the NHC catalyst facilitates a single-electron transfer (SET) process, leading to the formation of an alkoxy radical. This radical then undergoes bromination through a halogen-atom transfer mechanism. smolecule.com This understanding of the reaction pathway is valuable for the broader development of NHC-catalyzed transformations.

Although specific examples of this compound being used as a mechanistic probe are not widely reported, its structure lends itself to such applications. The rigid cyclobutane scaffold can be used to study the stereochemical outcomes of reactions, while the bromine atom can serve as a handle for introducing reporter groups or participating in reactions where the mechanism is under investigation. The influence of the bulky tert-butoxy group on reaction rates and selectivities can also provide valuable data for understanding steric effects in chemical transformations.

Utilization in the Preparation of Advanced Materials Precursors

The unique chemical properties of this compound make it a promising precursor for the synthesis of advanced materials. smolecule.com The presence of both a reactive bromine atom and a tert-butoxy group allows for its incorporation into polymeric structures and other functional materials through various polymerization and modification techniques.

The bromine atom can be leveraged for atom transfer radical polymerization (ATRP) or as a site for cross-coupling reactions to build up larger, well-defined macromolecular architectures. The tert-butoxy group, on the other hand, can influence the physical properties of the resulting materials, such as solubility and thermal stability. Furthermore, this group can be cleaved to reveal a hydroxyl functionality, which can then be used for post-polymerization modifications, enabling the creation of materials with tailored surface properties or for the attachment of other functional moieties.

The potential applications in material science are broad, with possibilities in the development of novel polymers and specialized coatings. The incorporation of the cyclobutane ring itself can impart unique characteristics to a polymer backbone, affecting its rigidity, thermal behavior, and degradation profile.

Below is a table summarizing the key reactive sites of this compound and their potential applications in the synthesis of material precursors.

| Reactive Site | Potential Synthetic Transformations | Application in Materials Science |

| Bromine Atom | Nucleophilic Substitution, Cross-Coupling Reactions, Grignard Reagent Formation | Polymer chain initiation/propagation, Monomer synthesis, Surface functionalization |

| tert-Butoxy Group | Steric Hindrance, Protecting Group (cleavage to hydroxyl) | Control of polymer solubility and morphology, Creation of reactive sites for post-functionalization |

| Cyclobutane Ring | Ring-opening reactions, Conformational rigidity | Modification of polymer backbone properties, Introduction of thermal or photo-degradable linkages |

While detailed research findings on specific polymers derived from this compound are not extensively published, its structural attributes strongly suggest its utility as a versatile precursor for a new generation of functional materials.

Q & A

Basic Question: What are established synthetic routes for 1-Bromo-3-(tert-butoxy)cyclobutane, and how are reaction conditions optimized?

Answer:

The compound is synthesized via alkyl halide intermediates, often leveraging cyclobutane ring functionalization. A common approach involves mercury(II) oxide-mediated Hunsdiecker reactions, where cyclopropanecarboxylic acid precursors are brominated under controlled conditions. Key variables include solvent polarity (e.g., dichloromethane), reaction temperature (typically 0–25°C), and stoichiometric ratios of brominating agents (e.g., bromotrichloromethane) . Optimization focuses on minimizing side products like 1,3-dibromocyclobutane by adjusting reaction time and purification via fractional distillation.

Advanced Question: How does the tert-butoxy group influence the electronic and steric environment of the cyclobutane ring during nucleophilic substitution reactions?

Answer:

The tert-butoxy group introduces significant steric hindrance, reducing accessibility to the bromine atom at the 1-position. This steric effect slows SN2 mechanisms but favors SN1 pathways in polar protic solvents. Computational studies (e.g., QSPR models) show that the electron-donating tert-butoxy group increases electron density at the cyclobutane ring, destabilizing transition states for elimination reactions. Experimental validation involves kinetic isotope effects and Hammett plots comparing derivatives with varying substituents .

Basic Question: What spectroscopic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H NMR reveals distinct splitting patterns for cyclobutane protons (δ 2.5–3.5 ppm), with vicinal coupling constants (³J ≈ 10 Hz) confirming trans-configuration. ¹³C NMR identifies the tert-butoxy carbon at δ 70–75 ppm .

- Mass Spectrometry: Electron ionization (EI-MS) shows molecular ion peaks at m/z 223 (C₈H₁₅BrO⁺) and fragment ions at m/z 167 (loss of tert-butoxy group) .

Advanced Question: How do NOESY experiments and coupling constants resolve stereochemical ambiguities in derivatives of this compound?

Answer:

NOESY correlations between the tert-butoxy methyl protons and cyclobutane protons confirm their spatial proximity, ruling out cis-isomers. Vicinal ³J coupling constants >8 Hz indicate trans-diaxial relationships, while smaller values (<6 Hz) suggest gauche conformations. For example, in 3-(trichloromethyl) derivatives, NOESY signals between the trichloromethyl group and adjacent protons validate the trans configuration .

Basic Question: What are the stability considerations for storing this compound?

Answer:

The compound is sensitive to light and moisture. Storage at 0–6°C in amber vials under inert gas (argon/nitrogen) prevents decomposition. Degradation products (e.g., cyclobutanol) are monitored via GC-FID with a DB-WAX column (40°C initial, 7°C/min ramp) .

Advanced Question: What decomposition pathways dominate under thermal or acidic conditions, and how are they mechanistically justified?

Answer:

Thermolysis (>100°C) induces β-hydride elimination, forming cyclobutene and HBr. Under acidic conditions, the tert-butoxy group undergoes hydrolysis to yield 3-bromocyclobutanol. Density functional theory (DFT) calculations predict activation energies for these pathways, with experimental validation via TGA and LC-MS tracking Br⁻ release .

Basic Question: How is this compound utilized as a building block in natural product synthesis?

Answer:

It serves as a precursor for strained cyclobutane-containing terpenes and taxane analogs. For example, coupling with Grignard reagents (e.g., PhMgBr) generates biarylcyclobutanes, key intermediates in diterpene synthesis. Stereoselectivity is achieved using chiral ligands (e.g., BINAP) in Pd-catalyzed cross-couplings .

Advanced Question: What strategies mitigate ring strain during cyclobutane functionalization without compromising bromine reactivity?

Answer:

- Transition Metal Catalysis: Pd(0)-mediated Suzuki-Miyaura couplings minimize ring-opening by avoiding harsh bases.

- Low-Temperature Lithiation: LDA at −78°C deprotonates selectively, preventing cycloreversion.

- Ring-Strain Compensation: Electron-withdrawing groups (e.g., esters) stabilize transition states .

Basic Question: What safety protocols are essential when handling this compound?

Answer:

- Use explosion-proof equipment (e.g., spark-free fume hoods) due to flammability (bp ~115–117°C).

- PPE: Nitrile gloves, face shields, and vapor-resistant aprons.

- Emergency measures: Immediate ethanol wash for skin contact; 0.1 M NaHCO₃ eye irrigation .

Advanced Question: How do computational models predict the compound’s reactivity in non-traditional solvents (e.g., ionic liquids)?

Answer:

Molecular dynamics simulations reveal enhanced solvation in [BMIM][PF₆] due to cation-π interactions with the cyclobutane ring. This reduces activation energy for SN2 reactions by 15–20% compared to THF. Experimental validation uses Arrhenius plots from kinetic studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.